Predicted LogP of 0.73 vs. 3-Pyridyl Isomer (LogP 0.17): Differential Lipophilicity Impacts Biological Assay Design
The computationally predicted partition coefficient (LogP) for 3-(Pyridin-4-yl)isoxazol-5(4H)-one is 0.73 . In comparison, its close positional isomer, 3-(Pyridin-3-yl)isoxazol-5(4H)-one, has a predicted LogP of approximately 0.17 [1]. The 3-pyridin-4-yl isomer is therefore predicted to be over 3.5 times more lipophilic than the 3-pyridin-3-yl isomer, based on the ratio of their partition coefficients (10^0.73 / 10^0.17 ≈ 3.6).
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.73 |
| Comparator Or Baseline | 3-(Pyridin-3-yl)isoxazol-5(4H)-one; LogP = 0.17 |
| Quantified Difference | Target compound LogP is +0.56 units higher, corresponding to a ~3.6-fold increase in predicted lipophilicity. |
| Conditions | In silico prediction; data sourced from vendor computational chemistry datasheets. |
Why This Matters
A 3.6-fold difference in predicted lipophilicity directly impacts membrane permeability, solubility, and non-specific binding in biological assays, making the 4-pyridyl isomer a distinct choice for studies where higher LogP is required.
- [1] Chem960. 3-(Pyridin-3-yl)isoxazol-5(4H)-one. Property Data. View Source
